molecular formula C14H25NO4 B2440640 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-4-yl]acetic acid CAS No. 2503205-22-7

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-4-yl]acetic acid

Cat. No. B2440640
CAS RN: 2503205-22-7
M. Wt: 271.357
InChI Key: QSRIRKRVSDGXJH-UHFFFAOYSA-N
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Description

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-4-yl]acetic acid, also known as MPAZAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of azocanes, which are organic compounds that possess a nitrogen-containing heterocyclic ring.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis and utilization of complex organic compounds, including those related to 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-4-yl]acetic acid, have been explored in various studies. For instance, the safe generation and synthetic utilization of hydrazoic acid in a continuous flow reactor for the synthesis of tetrazoles and N-(2-azidoethyl)acylamides demonstrates innovative approaches to handling potentially explosive chemicals safely and efficiently (Gutmann et al., 2012). Furthermore, the catalytic ketonization of carboxylic acids, including acetic and 2-methylpropanoic acids, into ketones reveals the potential for chemical transformation and synthesis of valuable compounds (Ignatchenko et al., 2015).

Structural and Theoretical Studies

Experimental and theoretical studies on oxocarboxylic acid oximes, including 2-hydroxyiminopropanoic acid, have provided insights into the effects of intra- and intermolecular hydrogen bonding on chemical shifts and the stability of these molecules (Malek et al., 2004). Such studies are essential for understanding the chemical behavior and properties of complex molecules, including those related to 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-4-yl]acetic acid.

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azocan-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-8-5-4-6-11(7-9-15)10-12(16)17/h11H,4-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRIRKRVSDGXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(CC1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-4-yl]acetic acid

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